molecular formula C19H30O5 B1674576 Dodecyl gallate CAS No. 1166-52-5

Dodecyl gallate

Cat. No. B1674576
CAS RN: 1166-52-5
M. Wt: 338.4 g/mol
InChI Key: RPWFJAMTCNSJKK-UHFFFAOYSA-N
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Description

Dodecyl gallate, also known as lauryl gallate, is the ester of dodecanol and gallic acid . It is used as an antioxidant and preservative under the E number E312 . It is found in various foods and products, including processed foods such as oils, fats, margarine, and soups, as well as in cosmetics and pharmaceutical creams, emulsions, and waxes .


Synthesis Analysis

The synthesis of Dodecyl gallate (DG) has been reported in the context of its use as an antioxidant for linear low-density polyethylene (LLDPE) . The structure and antioxidation of synthetic gallates were characterized by FTIR 1 H NMR and oxidation induction time .


Molecular Structure Analysis

The molecular formula of Dodecyl gallate is C19H30O5 . Its average mass is 338.439 Da and its monoisotopic mass is 338.209320 Da .


Chemical Reactions Analysis

Dodecyl gallate exhibits both potent chain-breaking and preventive antioxidant activity . It prevents the generation of superoxide radicals by xanthine oxidase, and this activity comes from its ability to inhibit the enzyme .


Physical And Chemical Properties Analysis

Dodecyl gallate has a molar mass of 338.44 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 521.7±45.0 °C at 760 mmHg, and a flash point of 180.3±22.2 °C .

Scientific Research Applications

Antioxidant and Tyrosinase Inhibitory Activity

Dodecyl gallate has demonstrated significant potential as an antioxidant, showcasing both chain-breaking and preventive antioxidant activities. Its efficacy is attributed to the pyrogallol moiety responsible for inhibiting the generation of superoxide radicals by xanthine oxidase and protecting mitochondrial functions and human red blood cells against oxidative stresses. This compound stands out for its ability to inhibit both the formation of uric acid and mitochondrial lipid peroxidation, differentiating itself from its parent compound, gallic acid, which lacks this inhibitory activity (I. Kubo, N. Masuoka, P. Xiao, & H. Haraguchi, 2002).

Antibacterial Properties

Research has highlighted dodecyl gallate's non-antibiotic antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. This activity is partly attributed to its ability to disrupt the bacterial membrane respiratory chain, showcasing a unique mechanism of action that contributes to its bactericidal properties. The compound's amphipathic nature is critical to its efficacy, with the hydrophobic portion playing a significant role (I. Kubo, K. Fujita, K. Nihei, & N. Masuoka, 2003).

Applications in Food Packaging

Dodecyl gallate's utility extends to food packaging, where its antioxidant properties have been leveraged to improve the resistance of elastomeric materials to aging. Electrochemical studies on platinum electrodes have confirmed its high antioxidant activity, making it an attractive option for use in polymers as an environmentally friendly stabilizer. The research supports its application in enhancing the durability and environmental sustainability of packaging materials (A. Masek, E. Chrześcijańska, M. Zaborski, & M. Piotrowska, 2014).

Antitumor Activity

Investigations into dodecyl gallate's effects on human osteosarcoma cells have shed light on its potential as an antitumor agent. The compound induces antiproliferative and apoptotic effects through a mechanism involving the caspase-dependent apoptotic pathway and inhibition of anti-apoptotic Bcl-2 family proteins. These findings suggest a promising avenue for dodecyl gallate in cancer research, offering insights into its therapeutic potential against osteosarcoma (Chun-Hsiang Cheng, Yen-Po Cheng, I. Chang, Hsin-Yao Chen, Chia-Chieh Wu, & Chen-Pu Hsieh, 2015).

Enhancing Polymer Stability

The integration of dodecyl gallate with ultra high molecular weight polyethylene (UHMWPE) has demonstrated its potential in stabilizing highly crosslinked polymers. This application is particularly relevant in the medical field, where improved stability of biomaterials is crucial. Research indicates that dodecyl gallate, alongside other polyphenols, can significantly mitigate post-irradiation oxidation in UHMWPE, suggesting a promising role for this compound in enhancing the longevity and performance of medical implants (Jie Shen, L. Costa, Yuhao Xu, Yang Cong, Yajun Cheng, Xincai Liu, & Jun Fu, 2014).

Safety And Hazards

Dodecyl gallate may cause an allergic skin reaction . Direct contact with foods or products containing dodecyl gallate may cause symptoms including burning, irritation, and redness .

Future Directions

Alkyl gallates, including Dodecyl gallate, have been studied for their potential as antibiofilm agents . They have been found to prevent biofilm development and eradicate mature biofilms through mechanisms that suppress the synthesis of the extracellular polymeric matrix, inhibit quorum-sensing signaling, and alter the microbial cell membrane .

properties

IUPAC Name

dodecyl 3,4,5-trihydroxybenzoate
Source PubChem
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InChI

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFJAMTCNSJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Record name DODECYL GALLATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID0048189
Record name Lauryl gallate
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Molecular Weight

338.4 g/mol
Source PubChem
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Physical Description

White or creamy-white odourless solid, Solid
Record name DODECYL GALLATE
Source EU Food Improvement Agents
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Solubility

Insoluble in water, freely soluble in ethanol and ether
Record name DODECYL GALLATE
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Product Name

Dodecyl gallate

CAS RN

1166-52-5
Record name Dodecyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester
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Record name DODECYL GALLATE
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Melting Point

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C
Record name DODECYL GALLATE
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Record name Dodecyl gallate
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Synthesis routes and methods

Procedure details

Lauryl alcohol in the amount of 294.4 g was heated in a flask of 1 L to a temperature of 60° C. One hundred grams (100 g) of gallic acid was added (purity 90%) together with 1 ml of sulfuric acid (96%) as a catalyst. The mixture was submitted to reaction in a Rotavapor at a temperature of approximately 160° C. and a vacuum of −0.4 bar. While reacting, the azeotropic water/lauryl alcohol was distilled off. Approximately 5 to 6 hours were needed for completion. The percent of remaining gallic acid was controlled by HPLC. When the remaining gallic acid was less than 1%, the process can be taken to the next step. The distilled azeotropic water/lauryl alcohol mixture was separated by means of a separation funnel and the lauryl alcohol can be re-used after quality control by GC. The remaining reaction mixture was cooled down to approximately 55° C., while stirring. In another flask of 2 L with reflux cooler and stirrer, 1 L of petroleum ether (Bp. 40-60° C.) was heated to approximately 55° C. When both the petroleum ether and the reaction mixture had the same temperature (approximately 55° C.), the reaction mixture was slowly added to the petroleum ether while stirring. The mixture of the reactants and the petroleum ether was cooled down over a period of approximately 5 hours to room temperature (hour 0, temp. 55° C.; h. 0.5, temp. 60° C.; h. 1, temp. 55° C.; h.2, temp. 45° C.; h3, temp. 35° C.; h. 4, temp. 25° C.; h. 5, temp. 25° C.). The lauryl gallate crystallized and was filtered via a vacuum sucked glass filter. Solid impure lauryl gallate and filtrate A (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. The solid impure lauryl gallate was mixed again with 0.5 L of petroleum ether (Bp. 40-60° C.), but this time at room temperature. Again, this mixture was filtered by a vacuum sucked glass filter. This time pure lauryl gallate and filtrate B (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. Filtrate A and B were combined and the petroleum ether was recovered via vacuum distillation with a Rotavapor (temp. 60° C., −0.4 Bar). After quality control, the petroleum ether could be re-used. The residue was also checked for remaining lauryl gallate and lauryl alcohol by HPLC and GC, it can be re-used at the start of a next batch. Drying of the pure lauryl gallate for 24 hours at approximately 60° C. and at a vacuum of −0.4 Bar in a vacuum oven, yields crystalline lauryl gallate. Lauryl gallate was obtained as a crystalline silver white powder with a purity of 81.35%. The conversion rate was rather good as only 0.2% of gallic acid was found remaining in the reaction mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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